2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride is a chemical compound with a complex structure that includes a cyclohexyl group, a hydroxynonanoyl group, and a diethylazanium group. This compound is often used in experimental and research settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps, including the formation of the hydroxynonanoyl group and the subsequent attachment of the cyclohexyl and diethylazanium groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethyl-methylazanium;bromide: Similar structure but with a bromide ion instead of chloride.
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethyl-methylazanium;iodide: Similar structure but with an iodide ion instead of chloride.
Uniqueness
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups and its chloride ion. This combination gives it distinct chemical properties and reactivity compared to its analogs with different halide ions .
Eigenschaften
CAS-Nummer |
95008-07-4 |
---|---|
Molekularformel |
C21H42ClNO3 |
Molekulargewicht |
392.0 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-3-hydroxynonanoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H41NO3.ClH/c1-4-7-8-12-15-19(23)20(18-13-10-9-11-14-18)21(24)25-17-16-22(5-2)6-3;/h18-20,23H,4-17H2,1-3H3;1H |
InChI-Schlüssel |
HCKUQDBBXSCFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(C1CCCCC1)C(=O)OCC[NH+](CC)CC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.